(Z)-ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
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Overview
Description
“(Z)-ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate” is a complex organic compound . It is related to other compounds such as (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone and GTS-21 , which are known for their potential therapeutic properties .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2,4-dimethoxybenzaldehyde with other reagents. For example, (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone was synthesized by reacting 2,4-dimethoxybenzaldehyde with thiosemicarbazide in ethanolic solution . The synthesized compounds were found to be air-stable in the solid state for several months .Molecular Structure Analysis
The molecular structure of related compounds has been characterized by various techniques such as elemental analyses, FT-IR, 1H NMR spectroscopy, and X-ray single-crystal diffraction analysis . The compounds display a trans-configuration about the C=N double bond .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds have been studied. For instance, the reaction of 2,4-dimethoxybenzylidene with thiosemicarbazide resulted in the formation of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed using various techniques. For instance, the UV–Vis spectrum was used to examine the optical characteristics of the grown crystal of (E)-4-bromo-N’-(2,4-dimethoxybenzylidene)benzohydrazide . The HOMO and LUMO energies were predicted, and the energy gap between HOMO and LUMO was determined .Scientific Research Applications
Structural Analysis and Crystallography
The study of crystal structures provides fundamental insights into the molecular geometry, bonding, and potential reactivity of chemical compounds. For instance, the crystallographic analysis of related compounds, such as dabigatran etexilate tetrahydrate, reveals intricate details about molecular conformations and intermolecular interactions. These studies are crucial for understanding the solid-state properties of pharmaceutical compounds and can guide the design of compounds with enhanced stability and bioavailability (Liu et al., 2012).
Synthesis and Reactivity
Research on the reactivity of benzofuran derivatives and their interactions with various reagents highlights the synthetic versatility of these compounds. For example, reactions of 3‐oxo‐2,3‐dihydrobenzofuran with different alkyl 2‐cyano‐3‐alkoxypropenoates lead to the formation of novel pyran derivatives, showcasing the potential of these frameworks in organic synthesis and the development of new materials (Mérour & Cossais, 1991).
Pharmaceutical Applications
The structural modification and evaluation of benzodioxophosphol-oxothiazolidin-thiophene derivatives reveal their antimicrobial potential. Such studies are instrumental in drug discovery, demonstrating how structural alterations in organic compounds can lead to significant biological activity and potential therapeutic applications (Spoorthy et al., 2021).
Material Science and Polymer Research
Investigations into the synthesis of acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups illustrate the relevance of these compounds in material science, particularly for the development of well-defined aldehyde-containing copolymers for bioconjugation. This research underlines the importance of such compounds in creating novel materials with specific functionalities and applications (Rossi et al., 2008).
Mechanism of Action
While the mechanism of action for the specific compound “(Z)-ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate” is not directly mentioned, related compounds such as GTS-21 are known to act as selective alpha-7 nicotinic acetylcholine (nACh) receptor agonists . This action has been associated with memory and cognition enhancement activity in human clinical trials .
Future Directions
The future directions for research on this compound and related compounds could involve further exploration of their therapeutic properties, such as their potential antiviral, antibacterial, and anticancer activities . Additionally, their potential applications in optoelectronics could be further investigated .
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-5-27-22(24)13(2)28-16-8-9-17-19(12-16)29-20(21(17)23)10-14-6-7-15(25-3)11-18(14)26-4/h6-13H,5H2,1-4H3/b20-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYBUKITEXOMCS-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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